3-(2-Piperazin-1-ylethyl)aniline
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Overview
Description
3-(2-Piperazin-1-ylethyl)aniline is an organic compound that features both an aniline and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperazin-1-ylethyl)aniline typically involves the reaction of aniline derivatives with piperazine. One common method is the nucleophilic substitution reaction where aniline is reacted with 2-chloroethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the aniline on the chloroethyl group, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Piperazin-1-ylethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can react with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinone derivatives (from oxidation), reduced aniline derivatives (from reduction), and various substituted aniline derivatives (from substitution reactions) .
Scientific Research Applications
3-(2-Piperazin-1-ylethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of various pharmacologically active compounds, including antipsychotic and antidepressant drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Piperazin-1-ylethyl)aniline involves its interaction with specific molecular targets in biological systems. The compound can act as an antagonist or agonist at various receptor sites, including dopamine and serotonin receptors. These interactions can modulate neurotransmitter activity, leading to its potential use in treating psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and is used as an antipsychotic agent.
2,3-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-b]pyridin-4-amine: Another compound with a piperazine moiety, used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
3-(2-Piperazin-1-ylethyl)aniline is unique due to its specific structural features that allow it to interact with a wide range of biological targets.
Properties
Molecular Formula |
C12H19N3 |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(2-piperazin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H19N3/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15/h1-3,10,14H,4-9,13H2 |
InChI Key |
YTSYUYHSNBYTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC(=CC=C2)N |
Origin of Product |
United States |
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